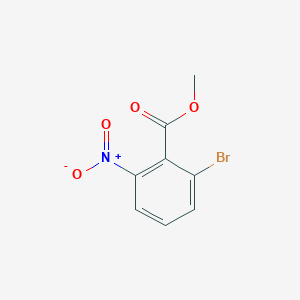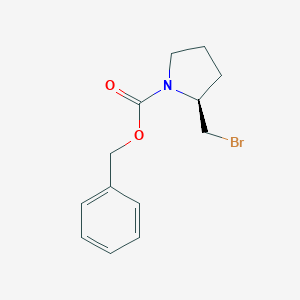
Methyl 2-bromo-6-nitrobenzoate
Descripción general
Descripción
Methyl 2-bromo-6-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and nitro groups, respectively
Aplicaciones Científicas De Investigación
Methyl 2-bromo-6-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential use in the development of new drugs due to its ability to undergo various chemical modifications.
Material Science: It is used in the preparation of functional materials with specific properties.
Safety and Hazards
“Methyl 2-bromo-6-nitrobenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Mode of Action
It is known that the nitro group in the compound can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is crucial, with nitration typically occurring first . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The compound’s nitro group can participate in various reactions, potentially affecting multiple pathways
Result of Action
Some sources suggest potential irritation to the skin, eyes, and respiratory system . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-bromo-6-nitrobenzoate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-nitrobenzoate can be synthesized through a multi-step process starting from benzoic acid. The typical synthetic route involves:
Nitration: Benzoic acid is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Bromination: The nitrobenzoic acid is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.
Esterification: Finally, the bromonitrobenzoic acid is esterified with methanol in the presence of a strong acid like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or tin chloride in hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products:
Nucleophilic Substitution: Products like 2-azido-6-nitrobenzoate or 2-thiocyanato-6-nitrobenzoate.
Reduction: 2-bromo-6-aminobenzoate.
Ester Hydrolysis: 2-bromo-6-nitrobenzoic acid.
Comparación Con Compuestos Similares
Methyl 2-bromo-6-nitrobenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.
Methyl 2-chloro-6-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-bromo-6-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo .
Propiedades
IUPAC Name |
methyl 2-bromo-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNPPDKHCOWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567718 | |
| Record name | Methyl 2-bromo-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135484-76-3 | |
| Record name | Methyl 2-bromo-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)










![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)
